Bienvenue dans la boutique en ligne BenchChem!

Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride

protecting group orthogonality synthetic intermediate Cbz deprotection

Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS 1203087-22-2) is a bifunctional piperidine building block carrying a Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen and a benzylamino substituent at the 4-position. Its molecular formula is C20H25ClN2O2 (MW 360.88 g mol−1) and commercial material is typically supplied at ≥95 % purity.

Molecular Formula C20H25ClN2O2
Molecular Weight 360.882
CAS No. 1203087-22-2
Cat. No. B598774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride
CAS1203087-22-2
Molecular FormulaC20H25ClN2O2
Molecular Weight360.882
Structural Identifiers
SMILESC1CN(CCC1NCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C20H24N2O2.ClH/c23-20(24-16-18-9-5-2-6-10-18)22-13-11-19(12-14-22)21-15-17-7-3-1-4-8-17;/h1-10,19,21H,11-16H2;1H
InChIKeyXKDCSDLZPSHIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS 1203087-22-2) – Key Bench-top & Literature Identity


Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS 1203087-22-2) is a bifunctional piperidine building block carrying a Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen and a benzylamino substituent at the 4-position . Its molecular formula is C20H25ClN2O2 (MW 360.88 g mol−1) and commercial material is typically supplied at ≥95 % purity . The compound belongs to the broader class of 4‑benzylamino‑piperidine‑1‑carboxylates that have been explored as CETP inhibitors by Novartis [1] and as NK1 receptor antagonist scaffolds by Takeda/Pfizer [2]; however, the specific CAS 1203087-22-2 entity serves primarily as a versatile synthetic intermediate rather than a final bioactive molecule.

Why You Cannot Freely Substitute Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride with a ‘Close Analog’


The term “benzylaminopiperidine” encompasses multiple regioisomers (3‑ vs. 4‑substitution) and protecting‑group variants (Cbz, Boc, Fmoc, or free base) that are not interchangeable in synthesis or pharmacology [1]. The 4‑benzylamino regioisomer exhibits a distinct spatial arrangement of the basic amine pharmacophore compared with the 3‑benzylamino series that is critical for NK1 antagonism [2]. The Cbz group on the piperidine nitrogen confers orthogonality: it remains intact under acidic conditions that cleave the Boc group and is removed cleanly by hydrogenolysis without affecting acid‑sensitive functionality elsewhere in the molecule [3]. Selecting the hydrochloride salt (CAS 1203087-22-2) rather than the free base (CAS 206274‑42‑2) further determines solubility, handling, and stoichiometry in subsequent reactions. These structural, electronic, and physical differences mean that even an “analog” differing by a single protecting group or counterion can fail completely in a validated synthetic route or biological assay.

Quantitative Selection Evidence for Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride


Cbz vs. Boc Orthogonal Stability: Acid Resistance and Selective Hydrogenolysis

The Cbz carbamate on the piperidine nitrogen is inert to the trifluoroacetic acid (TFA) or HCl conditions that quantitatively remove a Boc group, while it is cleaved under neutral hydrogenolysis (H₂, Pd/C) that leaves a Boc group intact [1]. This orthogonal profile permits sequential deprotection in complex molecule synthesis.

protecting group orthogonality synthetic intermediate Cbz deprotection

4‑Benzylamino vs. 3‑Benzylamino Regioisomerism: Impact on NK₁ Receptor Pharmacophore Geometry

In a series of 3‑phenyl‑4‑benzylaminopiperidine NK₁ antagonists, the 4‑benzylamino substitution pattern was essential for sub‑nanomolar affinity; the 3‑benzylamino regioisomer series (exemplified by US 6,096,766) addresses the same receptor but with a different pharmacophore geometry, leading to distinct SAR and intellectual‑property space [1][2].

NK1 receptor antagonist regioisomer structure-activity relationship

Hydrochloride Salt Form: Solubility and Handling Advantage Over the Free Base

The hydrochloride salt (CAS 1203087-22-2, MW 360.88) is a crystalline solid with improved aqueous solubility relative to the free base (CAS 206274-42-2, MW 324.4) . Vendor specifications confirm ≥95 % purity and storage at ambient temperature in a dry environment, simplifying inventory management .

salt form selection solubility synthetic intermediate handling

Verified Research & Industrial Application Scenarios for Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride


Orthogonal Protection Strategy in Multi‑Step Synthesis of Complex Amines

This compound is the reagent of choice when a piperidine‑based intermediate must survive acidic steps (e.g., Boc deprotection, amide coupling) and later be deprotected under neutral hydrogenolysis to reveal the free piperidine NH [1]. The orthogonal Cbz/Boc strategy is foundational in medicinal chemistry campaigns building NK₁ antagonists, CETP inhibitors, or kinase probes that require sequential unmasking of amine functionalities.

Scaffold for 4‑Benzylamino‑Piperidine NK₁ Antagonist Libraries

The 4‑benzylamino‑piperidine core, protected as the Cbz carbamate hydrochloride, serves as the validated starting material for synthesizing 3‑phenyl‑4‑benzylaminopiperidine NK₁ receptor antagonists [2]. The pre‑installed 4‑benzylamino group and Cbz protection enable direct diversification at the piperidine nitrogen or the benzylamino aryl ring, accelerating SAR exploration.

CETP Inhibitor Lead Optimization Using 4‑Benzylamino‑1‑Carboxylacyl‑Piperidine Template

The Novartis patent family (US 8,420,641) explicitly claims 4‑benzylamino‑1‑carboxylacyl‑piperidine derivatives as CETP inhibitors for hyperlipidemia [3]. The Cbz‑protected intermediate (CAS 1203087-22-2) is a direct precursor for introducing the carboxylacyl side chain at the piperidine 1‑position after hydrogenolytic removal of the Cbz group.

Regioisomer‑Specific Pharmacology: Differentiating 4‑ from 3‑Benzylamino Piperidines

When the biological target (e.g., NK₁, CETP) shows a strict requirement for the 4‑benzylamino substitution pattern, procurement of the 4‑regioisomer (CAS 1203087-22-2) is mandatory [2][4]. The 3‑benzylamino isomer (CAS 1179362-03-8) occupies different intellectual‑property and SAR space; using the incorrect regioisomer can invalidate an entire compound series in a drug‑discovery program.

Quote Request

Request a Quote for Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.